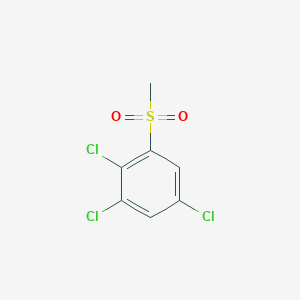
2,3,5-Trichlorophenyl methyl sulfone
Übersicht
Beschreibung
2,3,5-Trichlorophenyl methyl sulfone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Mesulfen and is a member of the sulfonyl group of chemicals.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichlorophenyl methyl sulfone has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been studied for its potential anti-inflammatory and anti-tumor properties. Additionally, it has been used as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichlorophenyl methyl sulfone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body. By inhibiting its activity, 2,3,5-Trichlorophenyl methyl sulfone may be able to alter the pH of certain tissues and cells, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
2,3,5-Trichlorophenyl methyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, possibly by altering the pH of the tumor microenvironment. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as a diagnostic tool for certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,5-Trichlorophenyl methyl sulfone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. It is important to handle it with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for the study of 2,3,5-Trichlorophenyl methyl sulfone. One area of research is the development of more potent inhibitors of carbonic anhydrase. Another area of research is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
In conclusion, 2,3,5-Trichlorophenyl methyl sulfone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used in various research applications. Further studies are needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of 2,3,5-Trichlorophenyl methyl sulfone involves the reaction of 2,3,5-trichlorophenol with dimethyl sulfoxide (DMSO) and triethylamine (TEA). The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1,2,5-trichloro-3-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCYRPLOLJUFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146441 | |
| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichlorophenyl methyl sulfone | |
CAS RN |
104380-10-1 | |
| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104380101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trichlorophenyl methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



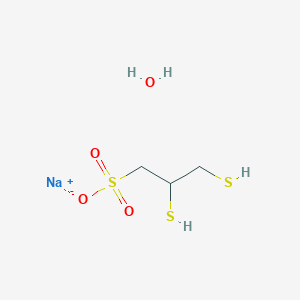
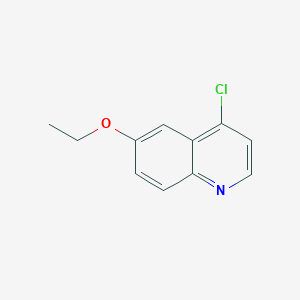
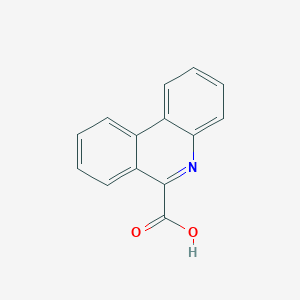
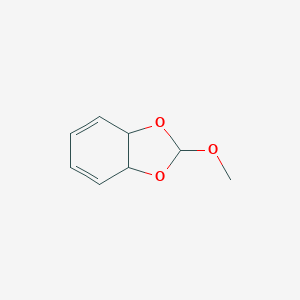
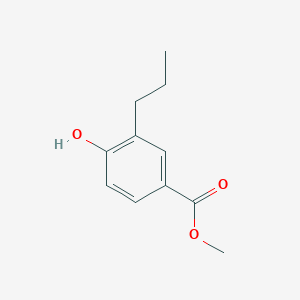
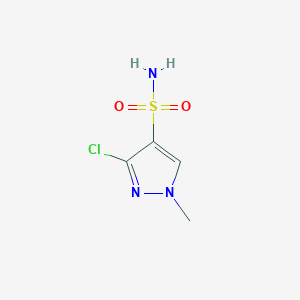


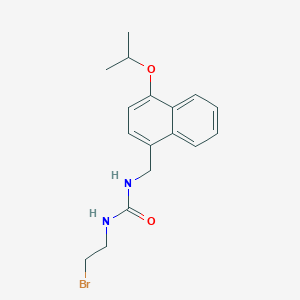

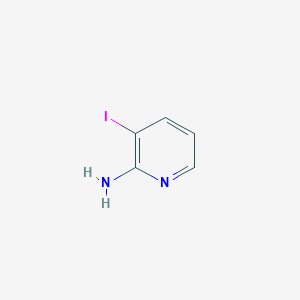
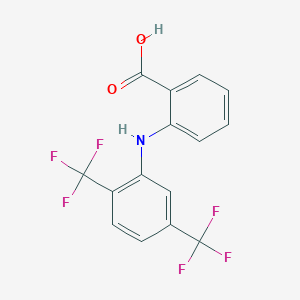
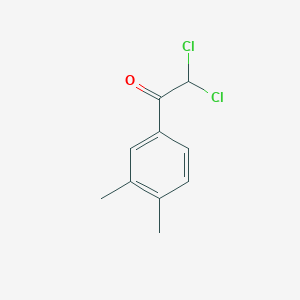
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)